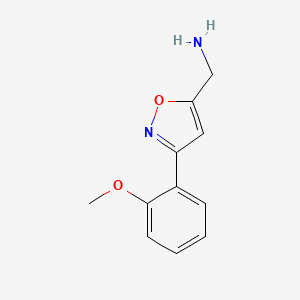

(3-(2-Methoxyphenyl)isoxazol-5-YL)methanamine

Description

(3-(2-Methoxyphenyl)isoxazol-5-YL)methanamine is an isoxazole derivative featuring a methoxy-substituted phenyl ring at the 3-position of the isoxazole core and an aminomethyl group at the 5-position. Isoxazoles are heterocyclic compounds widely explored in medicinal chemistry due to their versatility as bioisosteres for ester or amide groups, enhancing metabolic stability and binding affinity in drug design .

Properties

Molecular Formula |

C11H12N2O2 |

|---|---|

Molecular Weight |

204.22 g/mol |

IUPAC Name |

[3-(2-methoxyphenyl)-1,2-oxazol-5-yl]methanamine |

InChI |

InChI=1S/C11H12N2O2/c1-14-11-5-3-2-4-9(11)10-6-8(7-12)15-13-10/h2-6H,7,12H2,1H3 |

InChI Key |

CITBUNBBGPEDJN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2=NOC(=C2)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of an appropriate precursor, such as an α,β-unsaturated oxime, in the presence of a suitable catalyst . The reaction conditions often include the use of solvents like ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production methods for (3-(2-Methoxyphenyl)isoxazol-5-YL)methanamine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts may also be adjusted to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

(3-(2-Methoxyphenyl)isoxazol-5-YL)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoxazole oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Scientific Research Applications

-

Pharmaceutical Development

- The compound has shown promise as a potential therapeutic agent due to its biological activities, which include antimicrobial and anticancer properties. Ongoing research is focused on elucidating its mechanisms of action and therapeutic potential in treating various diseases.

- Biological Activity Studies

- Material Science

Case Study 1: Anticancer Activity

A study demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines. Modifications to the compound's structure were found to enhance its potency, indicating the importance of structure-activity relationships in drug development .

Case Study 2: Antimicrobial Efficacy

Research into the antimicrobial properties of this compound revealed moderate activity against selected pathogens. The presence of the methoxy group was linked to enhanced interaction with microbial targets, suggesting potential applications in developing new antimicrobial agents .

Summary of Biological Activities

Mechanism of Action

The mechanism of action of (3-(2-Methoxyphenyl)isoxazol-5-YL)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs, highlighting substituent variations, molecular properties, and biological relevance:

Key Comparative Insights

Substituent Position and Electronic Effects

- Methoxy Group Orientation: The 2-methoxyphenyl substituent (target compound) introduces steric hindrance and ortho-directing effects, which may alter binding modes compared to the 4-methoxy analog .

- Halogen vs. Methoxy : Fluorine at the 2-position () increases electronegativity and lipophilicity, which could improve blood-brain barrier penetration but reduce aqueous solubility compared to methoxy .

Physicochemical Properties

- Salt Forms : Hydrochloride or oxalate salts (e.g., ) improve crystallinity and stability, facilitating pharmaceutical formulation .

Biological Activity

(3-(2-Methoxyphenyl)isoxazol-5-YL)methanamine is an organic compound featuring an isoxazole ring and a methanamine side chain, notable for its potential biological activities. Isoxazole derivatives are widely recognized in medicinal chemistry for their diverse pharmacological applications. This article delves into the biological activity of this compound, focusing on its interactions with various biological targets, synthesis methods, and comparative studies with related compounds.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure includes:

- An isoxazole ring which contributes to its reactivity.

- A methoxyphenyl group that enhances its lipophilicity and potential binding interactions with biological targets.

Biological Activity

Research has identified several key biological activities associated with this compound:

- Anticancer Properties : Preliminary studies indicate that compounds similar to this compound may inhibit cancer cell proliferation and invasion. For instance, a related compound, CM2-II-173, demonstrated significant inhibitory effects on triple-negative breast cancer (TNBC) cells by reducing the expression of matrix metalloproteinase-9 (MMP-9), which is crucial for cancer invasion and metastasis .

- Neuroprotective Effects : Isoxazole derivatives have been explored for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.

- Antimicrobial Activity : Some studies suggest that isoxazole derivatives exhibit antimicrobial effects, making them candidates for further investigation in treating infections .

The mechanisms underlying the biological activities of this compound involve:

- Binding Affinity : Interaction studies show that this compound can bind to various receptors and enzymes, influencing pathways related to cell growth and apoptosis.

- Signal Pathway Modulation : It may modulate key signaling pathways involved in cancer progression and inflammation, similar to other isoxazole derivatives .

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques, including:

- Formation of the isoxazole ring through cyclization reactions.

- Introduction of the methoxyphenyl group via electrophilic substitution methods.

- Final amination steps to yield the methanamine derivative.

Comparative Analysis with Related Compounds

A comparative analysis highlights the versatility of isoxazole derivatives in medicinal chemistry. The following table summarizes some structurally similar compounds along with their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Amino-3-methylisoxazole | Isoxazole ring with amino group | Antimicrobial and anti-inflammatory |

| 5-Methylisoxazole | Methyl group substitution at 5-position | Neuroprotective effects |

| 3-(4-Chlorophenyl)isoxazole | Chlorophenyl substitution | Potential antitumor activity |

| 3-(2-Nitrophenyl)isoxazole | Nitro group substitution | Antibacterial properties |

These compounds illustrate how variations in substitutions can significantly impact biological activity and pharmacological profiles.

Case Studies and Research Findings

Recent research has focused on the therapeutic potential of isoxazole derivatives:

Q & A

Q. What are the established synthetic routes for (3-(2-Methoxyphenyl)isoxazol-5-YL)methanamine, and how can yield be optimized?

The compound is synthesized via multi-step organic reactions, typically involving cyclocondensation of β-diketones with hydroxylamine to form the isoxazole core, followed by functionalization of the methanamine side chain. For example, intermediates like 5-(azidomethyl)-3-(substituted-phenyl)isoxazoles can undergo Staudinger reduction using triphenylphosphine (PPh₃) in tetrahydrofuran (THF) to yield the primary amine . Optimization strategies include:

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is essential to confirm the isoxazole ring substitution pattern and methanamine connectivity. Mass spectrometry (MS) validates molecular weight, while HPLC ensures purity (>95%). Infrared (IR) spectroscopy can identify functional groups like C=N (1600–1500 cm⁻¹) and NH₂ stretches (3350–3300 cm⁻¹) .

Q. What in vitro assays are recommended for preliminary evaluation of its antimicrobial activity?

Standardized protocols include:

- Broth microdilution assays (e.g., MIC determination against Staphylococcus aureus or Escherichia coli).

- Zone-of-inhibition tests on agar plates.

- Comparative studies with control antibiotics (e.g., ampicillin) to assess relative potency .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced neuroprotective effects?

SAR studies focus on modifying:

- Substituents on the phenyl ring : Electron-donating groups (e.g., methoxy) enhance blood-brain barrier penetration, while halogenated analogs (e.g., 3-fluorophenyl) may improve target affinity .

- Isoxazole ring modifications : Replacing oxygen with sulfur (thiazole analogs) alters electronic properties and metabolic stability.

- Methanamine side chain : Alkylation or acylation can modulate solubility and receptor binding . Methodological approach: Combine synthetic chemistry with in vitro neuronal cell viability assays (e.g., SH-SY5Y cells under oxidative stress) and molecular docking to predict interactions with targets like NMDA receptors .

Q. What strategies resolve contradictions in reported antitumor activity across preclinical models?

Discrepancies may arise from variations in cell lines, dosing protocols, or assay conditions. To address this:

- Use standardized cell panels (e.g., NCI-60) for consistent screening.

- Validate mechanisms via siRNA knockdown or CRISPR-Cas9 to confirm target specificity (e.g., apoptosis pathways).

- Cross-reference pharmacokinetic data (e.g., plasma half-life, bioavailability) to ensure therapeutic concentrations are achieved .

Q. How can computational methods predict the compound’s binding affinity for serotonin receptors?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with 5-HT receptors. Key steps:

- Retrieve receptor structures from PDB (e.g., 5HT₂A: PDB 6WGT).

- Prepare ligand files with protonation states optimized at physiological pH.

- Validate predictions with in vitro radioligand displacement assays (e.g., competition with [³H]ketanserin) .

Data Analysis & Experimental Design

Q. What statistical approaches are optimal for analyzing dose-response data in neuroprotection studies?

- Nonlinear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate EC₅₀ values.

- Two-way ANOVA for comparing treatment groups across multiple time points.

- Principal component analysis (PCA) to identify correlated variables in omics datasets (e.g., transcriptomics of treated neurons) .

Q. How can researchers differentiate off-target effects in anti-inflammatory studies?

- Use selectivity panels (e.g., screening against COX-1/COX-2, NF-κB, or JAK/STAT pathways).

- Employ knockout models (e.g., IL-6⁻/⁻ mice) to isolate mechanism-specific effects.

- Cross-validate with proteomics to identify unintended protein interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.